molecular formula C17H14ClN3O2S B2371322 N-[(4-Chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 2309613-34-9

N-[(4-Chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Cat. No.: B2371322
CAS No.: 2309613-34-9
M. Wt: 359.83
InChI Key: ATIFOVLOEOYKON-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H14ClN3O2S. It contains a chlorophenyl group attached to a methyl group, which is further connected to a quinazolin ring. For a more detailed structural analysis, techniques like X-ray crystallography or NMR spectroscopy would typically be used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the available literature.

Safety and Hazards

Specific safety and hazard information for this compound is not available. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential risks.

Future Directions

The future directions for research on this compound could include detailed studies of its synthesis, structure, reactivity, and potential applications. It could also be interesting to investigate its interactions with various biological systems and potential medicinal properties .

Properties

CAS No.

2309613-34-9

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.83

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C17H14ClN3O2S/c18-12-7-5-11(6-8-12)9-19-15(22)10-21-16(23)13-3-1-2-4-14(13)20-17(21)24/h1-8H,9-10H2,(H,19,22)(H,20,24)

InChI Key

ATIFOVLOEOYKON-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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